Methyl 4-(4-methylbenzoyl)benzoate
Overview
Description
“Methyl 4-(4-methylbenzoyl)benzoate” is an organic compound that belongs to the category of aromatic esters. It is characterized by a benzene ring connected to an ester functional group .
Synthesis Analysis
The most common method for the production of methyl benzoate is through the esterification of benzoic acid with methanol. This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid .Molecular Structure Analysis
The molecular formula of “Methyl 4-(4-methylbenzoyl)benzoate” is C16H14O3 . The structure of the compound is similar to that of phenyl benzoate and 4-methyl-phenyl benzoate, with somewhat different bond parameters .Chemical Reactions Analysis
Esters, including “Methyl 4-(4-methylbenzoyl)benzoate”, can react with acids to liberate heat along with alcohols and acids . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis
“Methyl 4-(4-methylbenzoyl)benzoate” is a colorless liquid at room temperature . It is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .Scientific Research Applications
Anaerobic Degradation Studies
Methyl 4-(4-methylbenzoyl)benzoate has been studied for its role in anaerobic degradation processes. Research conducted by Lahme et al. (2012) on the anaerobic degradation of 4-methylbenzoate revealed specific pathways involving 4-methylbenzoyl-CoA. This study provided insights into the microbial degradation processes of aromatic compounds, highlighting the environmental relevance of methyl 4-(4-methylbenzoyl)benzoate in bioremediation efforts (Lahme et al., 2012).
Spectral Analysis and Structural Elucidation
In the field of chemistry, Şahin et al. (2015) conducted a study on the synthesis and spectral analysis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate. This work focused on the compound's structural elucidation using various spectroscopic techniques, demonstrating the importance of methyl 4-(4-methylbenzoyl)benzoate in synthetic chemistry and materials science (Şahin et al., 2015).
Chromatographic Applications
Francotte (1998) explored the use of derivatives of methyl 4-(4-methylbenzoyl)benzoate for improving chromatographic resolution. This research highlighted the compound's utility in analytical chemistry, particularly in the enantiomeric separation of racemic alcohols, which is crucial for pharmaceutical applications (Francotte, 1998).
Environmental Microbiology
Cowles et al. (2000) investigated the regulatory pathways of aromatic acid degradation in Pseudomonas putida, where compounds similar to methyl 4-(4-methylbenzoyl)benzoate played a significant role. This study provided a deeper understanding of microbial metabolism and its potential applications in environmental biotechnology (Cowles et al., 2000).
Safety And Hazards
properties
IUPAC Name |
methyl 4-(4-methylbenzoyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-3-5-12(6-4-11)15(17)13-7-9-14(10-8-13)16(18)19-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWAVMDPONAQPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214352 | |
Record name | Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-methylbenzoyl)benzoate | |
CAS RN |
64141-11-3 | |
Record name | Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064141113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-(4-methylbenzoyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50214352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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